molecular formula C28H38N4O6S2 B322895 N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide

N~1~,N~4~-bis{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}succinamide

Cat. No.: B322895
M. Wt: 590.8 g/mol
InChI Key: JQWMOQDWIIYALW-UHFFFAOYSA-N
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Description

N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two 4-methylpiperidin-1-yl groups attached to sulfonyl phenyl rings, which are further connected to a butanediamide backbone. Its molecular formula is C28H40N4O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-methylpiperidin-1-yl sulfonyl chloride. This intermediate is then reacted with 4-aminophenylbutanediamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry: Industrially, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, altering its conformation and function.

Comparison with Similar Compounds

  • N- (4- [ (2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-(4-Methylpiperidin-1-yl)aniline
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Comparison: Compared to these similar compounds, N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanediamide stands out due to its unique butanediamide backbone, which provides additional sites for chemical modification and interaction with biological targets

Properties

Molecular Formula

C28H38N4O6S2

Molecular Weight

590.8 g/mol

IUPAC Name

N,N//'-bis[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanediamide

InChI

InChI=1S/C28H38N4O6S2/c1-21-13-17-31(18-14-21)39(35,36)25-7-3-23(4-8-25)29-27(33)11-12-28(34)30-24-5-9-26(10-6-24)40(37,38)32-19-15-22(2)16-20-32/h3-10,21-22H,11-20H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

JQWMOQDWIIYALW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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